4-(Pyridin-4-yl)oxan-4-ol
Description
4-(Pyridin-4-yl)oxan-4-ol is a heterocyclic compound combining a tetrahydropyran (oxan-4-ol) core with a pyridin-4-yl substituent.
- Molecular Formula: Likely C₁₀H₁₃NO₂ (oxan-4-ol: C₅H₁₀O₂ + pyridin-4-yl: C₅H₄N, accounting for bond formation).
- Functional Groups: A hydroxyl (-OH) group on the tetrahydropyran ring and a pyridine ring at the 4-position.
- This dual functionality makes it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-pyridin-4-yloxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(3-7-13-8-4-10)9-1-5-11-6-2-9/h1-2,5-6,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLNPBWLSZBISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)oxan-4-ol can be achieved through a multi-component reaction involving alkoxyallenes, nitriles, and carboxylic acids. The reaction typically involves the use of lithiated alkoxyallenes, which react with nitriles and carboxylic acids under controlled conditions to yield the desired pyridin-4-ol derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-4-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(Pyridin-4-yl)oxan-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Hydroxyl vs. Amine Derivatives: this compound and 4-[(Dimethylamino)methyl]oxan-4-ol () both feature an oxan-4-ol core but differ in substituents. The dihydrochloride salt [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine () demonstrates improved aqueous solubility compared to neutral analogs, critical for pharmacokinetics.
Aromatic vs. Aliphatic Substituents :
- 4-Hydroxypyridine () lacks the tetrahydropyran ring but shares a pyridine-hydroxyl motif. Its planar structure facilitates π-π stacking, whereas the tetrahydropyran in this compound adds conformational flexibility.
- 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol () replaces pyridine with pyrazole, altering electronic properties and metal-binding capabilities.
Biological Activity
4-(Pyridin-4-yl)oxan-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by a pyridine ring attached to an oxan-4-ol structure. Its molecular formula is CHNO, and it has a molecular weight of approximately 163.20 g/mol. The compound's structure allows for various interactions with biological targets, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been shown to modulate enzyme activity, particularly in pathways related to inflammation and cellular signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes.
- Receptor Modulation : It has potential effects on various receptors, influencing cellular responses and signaling pathways.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential, showing promise in reducing inflammation in vitro and in vivo. This activity may be mediated through the inhibition of pro-inflammatory cytokines.
Neuroprotective Properties
Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems is under investigation.
Research Findings
A variety of studies have contributed to the understanding of the biological activity of this compound:
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use in treating infections.
-
Inflammation Model :
- In a formalin-induced paw edema model, administration of this compound resulted in a significant decrease in paw swelling compared to control groups, indicating its anti-inflammatory efficacy.
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Neuroprotective Study :
- A neurodegenerative disease model showed that treatment with this compound improved motor coordination and reduced neuroinflammation markers, suggesting therapeutic potential for conditions like Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
